Methyl 3-(morpholin-4-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(morpholin-4-yl)prop-2-ynoate is a chemical compound with the molecular formula C9H15NO3. It is an acrylate ester characterized by the presence of a methyl group, a morpholine ring, and an acrylate group . This versatile compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials, serving as a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(morpholin-4-yl)prop-2-ynoate can be synthesized through various methods. One common approach involves the reaction of morpholine with methyl propiolate under basic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like zinc chloride to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(morpholin-4-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 3-(morpholin-4-yl)prop-2-ynoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(morpholin-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound can act as a ligand, binding to various receptors and enzymes . This interaction can modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 3-(morpholin-4-yl)prop-2-ynoate include:
- Methyl 3-(4-chlorophenyl)prop-2-ynoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
- 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide
Uniqueness
What sets this compound apart is its unique combination of a morpholine ring and an acrylate ester group. This structure provides the compound with distinct chemical properties and reactivity, making it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
136758-24-2 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-morpholin-4-ylprop-2-ynoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h4-7H2,1H3 |
InChI Key |
GLXOEZVJHQBDBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CN1CCOCC1 |
Origin of Product |
United States |
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